2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester
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Overview
Description
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester is an organic compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is characterized by its tert-butyl and tert-butoxycarbonylamino groups attached to a benzoic acid methyl ester core. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester typically involves the esterification of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tert-butyl and tert-butoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and modification of the compound .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-5-methyl-benzoic acid: This compound has a similar structure but with a methyl group instead of a tert-butyl group.
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid: The parent compound without the methyl ester group.
Uniqueness
2-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid methyl ester is unique due to the presence of both tert-butyl and tert-butoxycarbonylamino groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
methyl 5-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)11-8-9-13(12(10-11)14(19)21-7)18-15(20)22-17(4,5)6/h8-10H,1-7H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDUPFGHACAIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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